molecular formula C10H12O4 B3101546 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 139492-18-5

7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3101546
CAS No.: 139492-18-5
M. Wt: 196.2 g/mol
InChI Key: IUDWGHRBQRGLDJ-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .


Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name. The “bicyclo[2.2.1]heptane” part indicates a bicyclic structure with 2 carbons in the first bridge, 2 carbons in the second bridge, and 1 carbon in the third bridge. The “7,7-dimethyl” part indicates two methyl groups attached to the 7th carbon atom. The “2,3-dioxo” part indicates carbonyl groups (C=O) at the 2nd and 3rd positions. The “1-carboxylic acid” part indicates a carboxylic acid group (-COOH) at the 1st position .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 348.7±25.0 °C at 760 mmHg, and a flash point of 178.9±19.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Stereoselective Synthesis and Chiral Auxiliaries

The compound 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid serves as a starting point for the stereoselective preparation of its hydroxy derivatives. These derivatives, specifically (1S, 2R)- and (1S, 2S)-2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, have been synthesized with high yield and diastereomeric purity, potentially useful as chiral auxiliaries in various stereoselective syntheses (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Structural and Hydrogen Bonding Studies

The compound's derivatives also contribute to the understanding of hydrogen bonding patterns in crystalline structures. For instance, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid exhibits a unique pattern of intermolecular carboxyl-to-ketone hydrogen-bonded chains, or catemers, in its crystalline form, providing insights into molecular interactions and assembly (Lalancette, Coté, & Thompson, 1997).

Synthesis of Novel Compounds

This chemical framework is instrumental in synthesizing novel compounds, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid, non-chiral analogue of 2-aminoadipic acid. This synthesis, involving a key double alkylation step, demonstrates the versatility of the this compound scaffold in accessing new chemical spaces for further biological and material science applications (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing in the compound, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Properties

IUPAC Name

7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9(2)5-3-4-10(9,8(13)14)7(12)6(5)11/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWGHRBQRGLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182411
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139492-18-5
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139492-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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